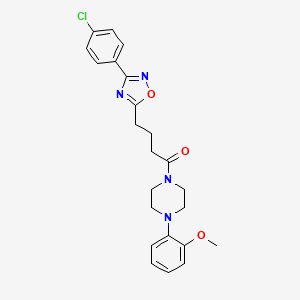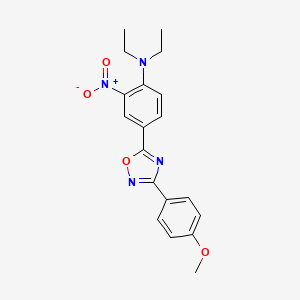
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, C27H25ClN2O3, and has been the subject of several studies exploring its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has not been fully elucidated. However, several studies have suggested that the compound may interact with certain cellular receptors or enzymes, leading to changes in cellular signaling pathways. These changes may ultimately result in the compound's observed effects on cellular function and behavior.
Biochemical and Physiological Effects:
Several studies have explored the biochemical and physiological effects of this compound. One study found that the compound can induce apoptosis, or programmed cell death, in certain cancer cells. Another study found that the compound can inhibit the growth and proliferation of certain bacteria, suggesting potential applications in antimicrobial therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages and limitations of using 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide in lab experiments depend on the specific research question and experimental design. Some potential advantages of using the compound include its fluorescent properties, its potential therapeutic applications, and its ability to inhibit bacterial growth. However, some limitations may include the need for specialized equipment or expertise to synthesize and handle the compound, as well as potential toxicity or side effects associated with its use.
Direcciones Futuras
Several future directions for research on 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide have been proposed. One area of interest is the compound's potential as a therapeutic agent for the treatment of cancer or other diseases. Another area of interest is the development of new fluorescent probes or imaging agents based on the structure of the compound. Additionally, further studies may be needed to fully elucidate the compound's mechanism of action and to explore its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been described in several studies. One study found that the compound can be synthesized using a multi-step process involving the reaction of various chemical reagents, including 4-chlorobenzoyl chloride, 2-hydroxy-7-methylquinoline, and 4-ethoxyaniline. The reaction is typically carried out in the presence of a catalyst and under controlled conditions, such as a specific temperature and pressure.
Aplicaciones Científicas De Investigación
Several studies have explored the potential applications of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide in scientific research. One study found that the compound can be used as a fluorescent probe for the detection of certain biomolecules, such as proteins and nucleic acids. Another study explored the compound's potential as a therapeutic agent for the treatment of certain diseases, such as cancer.
Propiedades
IUPAC Name |
4-chloro-N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-3-32-23-12-10-22(11-13-23)29(26(31)18-6-8-21(27)9-7-18)16-20-15-19-5-4-17(2)14-24(19)28-25(20)30/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONAXVFEOPZDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7699030.png)





![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)




![1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide](/img/structure/B7699084.png)
